4-Pentyldibenzothiophene

描述

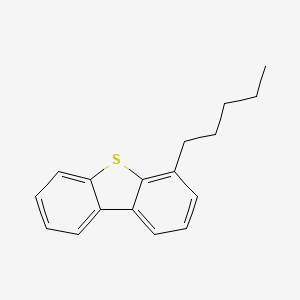

4-Pentyldibenzothiophene is an organic compound belonging to the class of polyaromatic sulfur heterocycles It consists of a dibenzothiophene core with a pentyl group attached to the fourth position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentyldibenzothiophene typically involves the alkylation of dibenzothiophene. One common method is the Friedel-Crafts alkylation, where dibenzothiophene reacts with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of high-pressure reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize environmental impact.

化学反应分析

Types of Reactions: 4-Pentyldibenzothiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction reactions can convert the sulfur atom in the dibenzothiophene ring to a sulfide. Reducing agents such as lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or peracids.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

科学研究应用

4-Pentyldibenzothiophene has several scientific research applications:

Environmental Science: It is used as a model compound to study the desulfurization of fossil fuels. Understanding its behavior helps in developing methods to remove sulfur from crude oil and reduce sulfur dioxide emissions.

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.

Organic Chemistry: It serves as a building block for the synthesis of more complex polyaromatic compounds and heterocycles.

Biology and Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its interactions with biological systems.

作用机制

The mechanism of action of 4-Pentyldibenzothiophene in various applications depends on its chemical reactivity and interaction with other molecules. In desulfurization processes, the compound undergoes oxidation to form sulfoxides and sulfones, which can be further processed to remove sulfur. In organic semiconductors, its electronic properties facilitate charge transport and improve the efficiency of photovoltaic devices.

相似化合物的比较

Dibenzothiophene: The parent compound without the pentyl group.

4-Phenyldibenzothiophene: A derivative with a phenyl group instead of a pentyl group.

Benzo[b]naphtho[2,1-d]thiophene: A structurally related compound with additional fused aromatic rings.

Uniqueness: 4-Pentyldibenzothiophene is unique due to the presence of the pentyl group, which influences its solubility, reactivity, and potential applications. The alkyl group can enhance the compound’s lipophilicity, making it more suitable for certain applications in materials science and organic chemistry.

生物活性

4-Pentyldibenzothiophene is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological evaluations, and potential applications of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound belongs to the dibenzothiophene family, characterized by its sulfur-containing heterocyclic structure. The presence of a pentyl group enhances its lipophilicity, which may influence its biological activity.

Biological Activity Overview

The biological activities of dibenzothiophenes, including this compound, have been investigated for various pharmacological properties:

- Anticancer Activity : Compounds in this class have shown promising results against various cancer cell lines.

- Antimicrobial Properties : Research indicates potential antibacterial effects against pathogenic bacteria.

- Antioxidant Activity : Some derivatives exhibit significant antioxidant properties, which are crucial in preventing oxidative stress-related diseases.

Anticancer Activity

A study conducted on related dibenzothiophene derivatives indicated that certain compounds displayed significant cytotoxicity against human cancer cell lines. For instance, derivatives were tested against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines, revealing IC₅₀ values that suggest effective inhibition of cancer cell proliferation .

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| This compound | Bel-7402 | TBD |

Antimicrobial Activity

In vitro studies have demonstrated that dibenzothiophenes possess antibacterial properties. For example, a derivative was found to be effective against a range of pathogenic bacteria, outperforming traditional antibiotics like chloramphenicol .

| Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays. Compounds from this class have shown to scavenge free radicals effectively, contributing to their potential therapeutic applications in oxidative stress-related conditions .

Case Studies

Several case studies highlight the application of dibenzothiophenes in drug development:

- Case Study on Anticancer Agents : A series of dibenzothiophene derivatives were synthesized and evaluated for their anticancer properties. The study concluded that modifications to the structure significantly impacted biological activity and selectivity towards cancer cells.

- Antimicrobial Evaluation : Another study focused on the synthesis of dibenzothiophene derivatives with enhanced antimicrobial activity. The results indicated that specific substitutions increased efficacy against resistant strains of bacteria.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Pentyldibenzothiophene, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves functionalizing dibenzothiophene with a pentyl group via Friedel-Crafts alkylation or cross-coupling reactions. To optimize yields, systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and employ Design of Experiments (DoE) frameworks. Detailed protocols should include characterization data (NMR, IR, mass spectrometry) for intermediates and final products, as outlined in synthesis projects requiring full experimental replication . For reproducibility, document solvent purification, inert atmosphere protocols, and catalyst activation steps .

Q. How should researchers characterize this compound to confirm its structural identity and purity?

- Methodological Answer : Combine spectroscopic techniques (¹H/¹³C NMR, FT-IR) and chromatographic methods (HPLC, GC-MS) to verify structure. For purity, report melting points, Rf values, and microanalysis (C, H, S content). If the compound is novel, include [α]D for chiral analysis and high-resolution mass spectrometry (HRMS). For known compounds, cross-reference spectral data with prior literature while explicitly stating deviations or confirmations .

Q. What solvent systems are suitable for solubility testing of this compound in experimental settings?

- Methodological Answer : Test solubility in aprotic solvents (e.g., DMSO, THF) and hydrocarbons (hexane, toluene) under controlled temperatures. Use UV-Vis spectroscopy to quantify solubility limits. Document solvent purity and degassing procedures to avoid confounding oxidative side reactions. For polar solvents, consider hydrogen-bonding interactions influenced by the pentyl chain’s hydrophobicity .

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental data to elucidate the electronic properties of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations to predict HOMO/LUMO energies, electrostatic potential maps, and sulfur atom reactivity. Validate computational models against experimental UV-Vis absorption spectra and cyclic voltammetry data. Use FAIR-compliant repositories (e.g., Chemotion) to share raw computational input/output files, ensuring transparency and reusability . Address discrepancies by refining basis sets or solvent-effect parameters in simulations .

Q. What strategies are effective in resolving contradictions between experimental data and theoretical predictions for this compound?

- Methodological Answer : Apply systematic error analysis:

- Instrumental errors : Recalibrate equipment (e.g., NMR spectrometers) and verify sample preparation (e.g., concentration, solvent).

- Model limitations : Compare multiple computational methods (e.g., DFT vs. semi-empirical) and assess their suitability for sulfur-containing heterocycles.

- Data interpretation : Use PRISMA guidelines to conduct a meta-analysis of prior studies, identifying biases or methodological gaps . Frame hypotheses using FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize testable variables .

Q. How can researchers design experiments to investigate the environmental persistence or biodegradation pathways of this compound?

- Methodological Answer : Employ isotope-labeled analogs (e.g., ¹³C-pentyl chain) to track metabolic byproducts in microbial cultures. Use LC-MS/MS to identify degradation intermediates. For ecological studies, follow ethical protocols for handling hazardous substances, including toxicity screenings and waste disposal compliance . Incorporate longitudinal sampling to assess temporal degradation trends, aligning with developmental research methodologies .

Q. What frameworks support robust data management for multi-institutional studies on this compound?

- Methodological Answer : Adopt the NFDI4Chem infrastructure for FAIR (Findable, Accessible, Interoperable, Reusable) data management. Use electronic lab notebooks (ELNs) like Chemotion to standardize metadata (e.g., reaction conditions, spectral assignments). For collaborative projects, establish data-sharing agreements and version-control protocols .

Q. Data Contradiction Analysis Example

| Observation | Potential Source of Contradiction | Resolution Strategy |

|---|---|---|

| Divergent NMR shifts in replicated syntheses | Impurities from incomplete purification | Repeat chromatography with alternative eluents (e.g., gradient hexane/EtOAc) |

| Discrepant DFT vs. experimental bandgap values | Solvent effects omitted in simulations | Incorporate polarizable continuum models (PCM) in computational workflows |

属性

IUPAC Name |

4-pentyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18S/c1-2-3-4-8-13-9-7-11-15-14-10-5-6-12-16(14)18-17(13)15/h5-7,9-12H,2-4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHJPTBZXKXFJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C2C(=CC=C1)C3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40703427 | |

| Record name | 4-Pentyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147792-34-5 | |

| Record name | 4-Pentyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。